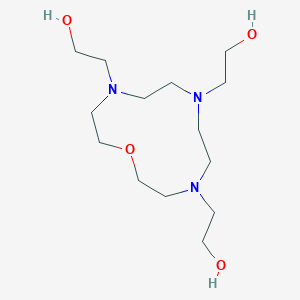
1-Oxa-4,7,10-triazacyclododecane-4,7,10-triethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-4,7,10-triazacyclododecane-4,7,10-triethanol is a macrocyclic compound known for its unique structure and properties. It is a derivative of triazacyclododecane, which is a type of crown ether. This compound is notable for its ability to form stable complexes with metal ions, making it useful in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-4,7,10-triazacyclododecane-4,7,10-triethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of triethanolamine with formaldehyde and ammonia, followed by cyclization to form the macrocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxa-4,7,10-triazacyclododecane-4,7,10-triethanol undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions.
Substitution: Can undergo nucleophilic substitution reactions.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Complexation: Metal salts such as copper(II) sulfate or cobalt(III) chloride.
Substitution: Nucleophiles like halides or amines.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Complexation: Metal complexes with enhanced stability.
Substitution: Substituted derivatives with modified properties.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-Oxa-4,7,10-triazacyclododecane-4,7,10-triethanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Oxa-4,7,10-triazacyclododecane-4,7,10-triethanol involves its ability to form stable complexes with metal ions. The compound acts as a ligand, coordinating with metal ions through its nitrogen and oxygen atoms. This coordination can enhance the reactivity of the metal center, making it useful in catalysis and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetraazacyclododecane: Another macrocyclic compound with similar complexation properties.
Triaza-12-crown-4: A related crown ether with comparable binding capabilities.
Uniqueness
1-Oxa-4,7,10-triazacyclododecane-4,7,10-triethanol is unique due to its specific structure, which includes both nitrogen and oxygen atoms in the macrocyclic ring. This allows for versatile coordination with various metal ions, making it more adaptable for different applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
85325-51-5 |
|---|---|
Molekularformel |
C14H31N3O4 |
Molekulargewicht |
305.41 g/mol |
IUPAC-Name |
2-[4,10-bis(2-hydroxyethyl)-1-oxa-4,7,10-triazacyclododec-7-yl]ethanol |
InChI |
InChI=1S/C14H31N3O4/c18-10-5-15-1-3-16(6-11-19)8-13-21-14-9-17(4-2-15)7-12-20/h18-20H,1-14H2 |
InChI-Schlüssel |
TUENNYSZDXTGLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCOCCN(CCN1CCO)CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B11716742.png)
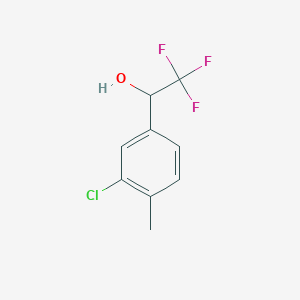
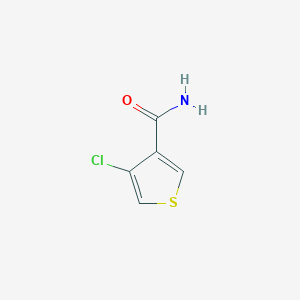
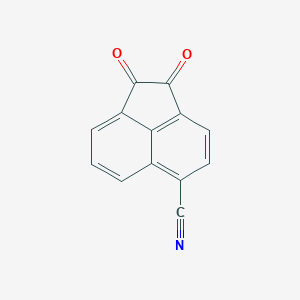
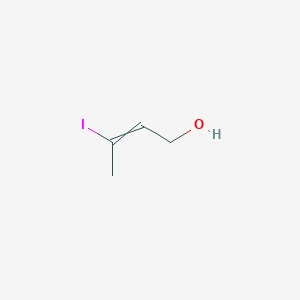
![{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11716761.png)
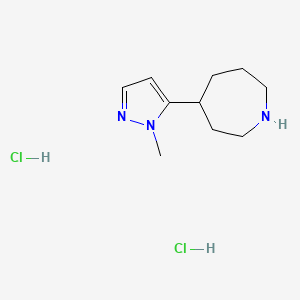

![bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate](/img/structure/B11716765.png)


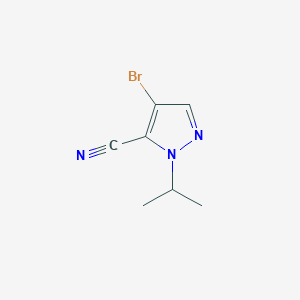
![5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B11716795.png)

